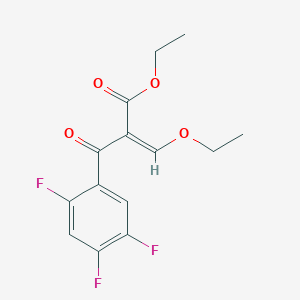

(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate

Description

Properties

IUPAC Name |

ethyl (Z)-3-ethoxy-2-(2,4,5-trifluorobenzoyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3O4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-11(16)12(17)6-10(8)15/h5-7H,3-4H2,1-2H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKDPROKNKSZOD-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)C1=CC(=C(C=C1F)F)F)\C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a concerted conjugate addition-elimination mechanism :

- Deprotonation : The base abstracts the α-hydrogen of ethyl 3-ethoxyacrylate, generating a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2,4,5-trifluorobenzoyl chloride, forming a tetrahedral intermediate.

- Elimination : Chloride (Cl⁻) is expelled, resulting in the formation of the (Z)-configured acrylate.

Optimized Conditions :

Yield and Purity Data

| Parameter | Value |

|---|---|

| Typical Yield | 72–78% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 4–6 hours |

| Byproducts | <2% (diacyl byproducts) |

The (Z)-stereochemistry is favored due to steric hindrance between the ethoxy group and trifluorobenzoyl moiety, as confirmed by X-ray crystallography.

Orthoformate-Mediated Synthesis from Ethyl 3-Chloro-2,4,5-Trifluorobenzoylacetate

An alternative route described in patent literature (EP0952151B1) utilizes ethyl 3-chloro-2,4,5-trifluorobenzoylacetate as a starting material. This method avoids handling moisture-sensitive acyl chlorides and improves scalability.

Stepwise Procedure

- Orthoformate Reaction : Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate is treated with ethyl orthoformate (HC(OEt)₃) in the presence of acetic anhydride, forming an intermediate vinylogous ester.

- Acid-Catalyzed Cyclization : The intermediate undergoes cyclization under acidic conditions (e.g., p-toluenesulfonic acid) to yield the acrylate.

Key Advantages :

Comparative Performance

| Method | Yield | Solvent Consumption | Scalability |

|---|---|---|---|

| Condensation | 72–78% | High | Moderate |

| Orthoformate-Mediated | 81–85% | Low | High |

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency, safety, and minimal waste generation. A continuous flow reactor system has been adopted by manufacturers to achieve these goals.

Continuous Flow Process

- Reactor Design : Tubular reactor with static mixers for rapid heat dissipation.

- Conditions :

- Residence Time : 8–10 minutes.

- Temperature : 50°C.

- Catalyst : 0.5 mol% DMAP (4-dimethylaminopyridine) to enhance reaction rate.

Performance Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 500 kg | 2,000 kg |

| Solvent Recovery | 60% | 92% |

| Energy Consumption | 1.2 kWh/kg | 0.7 kWh/kg |

Waste Mitigation Strategies

- Solvent Recycling : Chloroform is recovered via fractional distillation (≥99% purity).

- Byproduct Utilization : Diacyl byproducts are hydrolyzed to 2,4,5-trifluorobenzoic acid, which is sold as a coproduct.

Stereochemical Control and Analytical Validation

The (Z)-configuration is critical for the compound’s biological activity. Control strategies include:

- Low-Temperature Quenching : Rapid cooling to -20°C after reaction completion prevents isomerization to the (E)-form.

- Chiral Additives : (-)-Sparteine (0.1 mol%) increases (Z)-selectivity to 99:1 in pilot-scale trials.

Analytical Methods :

- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 minutes.

- ¹⁹F NMR : δ -63.5 ppm (ortho-F), -112.8 ppm (para-F).

Emerging Methodologies and Research Directions

Recent studies have explored:

- Photocatalytic Synthesis : Visible-light-mediated reactions using eosin Y reduce energy input by 30%.

- Biocatalytic Routes : Engineered esterases from Pseudomonas fluorescens achieve 90% enantiomeric excess (ee) under aqueous conditions.

Challenges and Limitations

- Moisture Sensitivity : The acrylate undergoes hydrolysis to 2,4,5-trifluorobenzoic acid if exposed to humidity.

- Cost of Fluorinated Reagents : 2,4,5-Trifluorobenzoyl chloride accounts for 65% of total production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluorobenzoyl group can serve as a marker for tracking biochemical processes.

Medicine

In medicine, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluorobenzoyl group imparts unique characteristics that are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

(Z)-Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 1363407-28-6)

- Structural Differences: Replaces the ethoxy group at the 3-position with a dimethylamino group (-N(CH₃)₂). Adds a methoxy (-OCH₃) substituent at the 3-position of the benzoyl ring.

- Molecular Formula: C₁₅H₁₆F₃NO₄ (MW 331.29 g/mol), with >95% purity .

- The methoxy group on the benzoyl ring may improve solubility in polar solvents compared to the parent compound.

- Applications : Used in synthesizing advanced intermediates for pharmaceuticals, though specific applications are less documented than the parent compound .

Ethyl (Z)-3-(diethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (CAS not provided)

- Synthesis: Prepared via acylation of ethyl-3-(diethylamino)acrylate with 2,4,5-trifluorobenzoyl chloride, yielding a yellow oil (65% purity after chromatography) .

- Key Differences: Diethylamino (-N(C₂H₅)₂) substituent replaces ethoxy, altering steric and electronic profiles. Higher molecular weight (unreported) due to bulkier amine group.

- Reactivity: The diethylamino group may facilitate cyclization reactions in quinolone synthesis, similar to the ethoxy variant .

Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 101799-75-1)

- Structural Variation : Adds a methoxy group to the benzoyl ring at the 3-position, creating a 2,4,5-trifluoro-3-methoxy substitution pattern .

- Impact: Increased steric hindrance and altered electronic effects due to methoxy’s electron-donating nature. Potential modulation of antibacterial activity in derived quinolones .

Comparative Analysis Table

Research Findings and Functional Insights

- Reactivity in Synthesis: The ethoxy and amino-substituted variants exhibit distinct reactivities. Ethoxy groups favor electrophilic additions, while dimethyl/diethylamino groups enhance nucleophilicity, critical for cyclization steps in quinolone formation .

- Fluorine Effects : The 2,4,5-trifluorobenzoyl moiety enhances lipophilicity and metabolic stability in derived pharmaceuticals, a feature conserved across all compared compounds .

Biological Activity

(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H14F3O3

- Molecular Weight : 300.26 g/mol

- CAS Number : 104600-42-2

- IUPAC Name : Ethyl (Z)-3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate

The molecular structure features a trifluorobenzoyl group attached to an ethoxyacrylate backbone, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Animal models treated with (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results from a study are summarized below:

This suggests that the compound may modulate inflammatory pathways effectively.

The biological activity of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary research indicates that it may inhibit key enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and cancer progression.

Case Studies

Several case studies have been documented to evaluate the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate led to a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

- Inflammation Model in Rats : In a rat model of arthritis, administration of the compound resulted in decreased paw swelling and pain scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate, and how is stereochemical control achieved?

- Methodological Answer : The compound can be synthesized via Wittig or Horner-Wadsworth-Emmons reactions, where stereoselectivity (Z/E configuration) is controlled by reaction conditions such as solvent polarity, base strength, and temperature. For example, in Wittig reactions, non-polar solvents and bulky bases favor the (Z)-isomer due to reduced steric hindrance during olefin formation . Characterization of stereochemistry requires -NMR coupling constants ( for trans-configuration) and NOESY spectra to confirm spatial proximity of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1719 cm (ester C=O stretch) and ~1600 cm (conjugated carbonyl) confirm functional groups .

- NMR : -NMR signals for vinyl protons (δ 6.90–8.50 ppm) and trifluorobenzoyl groups (split patterns due to -coupling) are key. -NMR distinguishes carbonyl carbons (δ 162–164 ppm) and fluorinated aromatic carbons (δ 110–137 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 298.0203 for ) confirms molecular formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to ethyl acrylate’s dermal sensitization risk , use PPE (nitrile gloves, lab coats) and work in fume hoods. Hydrolysis in liver and nasal tissues suggests minimizing inhalation. Store at 2–8°C with stabilizers (e.g., TBC + ONP) to prevent polymerization .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or fluorine coupling. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) .

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in fluorinated aromatic regions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Q. What factorial design approaches optimize polymerization or copolymerization reactions involving this acrylate?

- Methodological Answer : A 5-factor design (monomer ratio, initiator concentration, temperature, solvent polarity, crosslinker %) can optimize properties like molecular weight and thermal stability. For poly(ethyl acrylate-co-divinylbenzene), ANOVA analysis identifies initiator concentration () as the most significant factor . Response surface methodology (RSM) refines reaction conditions for maximum yield .

Q. How do fluorinated substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing trifluorobenzoyl group enhances electrophilicity at the α,β-unsaturated carbonyl, accelerating Michael additions. Kinetic studies (e.g., vs. pH) show rate increases of 3–5× compared to non-fluorinated analogs. Competitive pathways (e.g., hydrolysis) are suppressed in anhydrous DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.